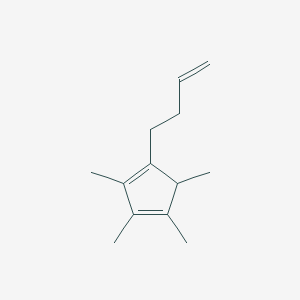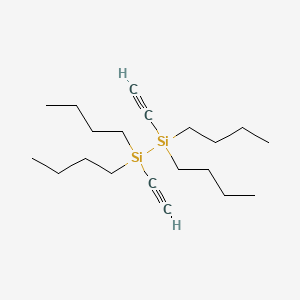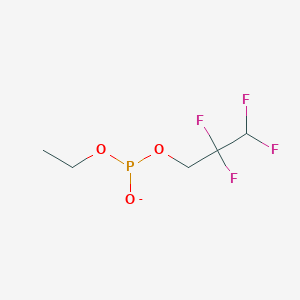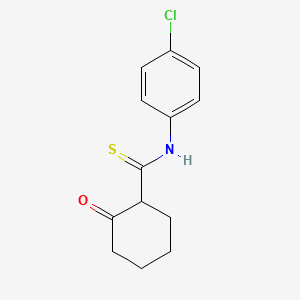
Methyl 4-phenoxybut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-phenoxybut-3-enoate: is an organic compound with the molecular formula C11H12O2. It is characterized by a phenoxy group attached to a butenoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-phenoxybut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-phenoxybut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-phenoxybutanoic acid.
Reduction: Formation of 4-phenoxybutanol.
Substitution: Various substituted phenoxybutenoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-phenoxybut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-phenoxybut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenoxy group can engage in aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- Methyl 4-phenylbut-3-enoate
- Methyl 4-methoxybut-3-enoate
- Methyl 4-chlorobut-3-enoate
Comparison: Methyl 4-phenoxybut-3-enoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs with different substituents.
Propiedades
Número CAS |
114524-37-7 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-phenoxybut-3-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 |
Clave InChI |
WHRSKEFNIQOUIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC=COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)




